A Comprehensive Technical Guide to 4-Bromo-1-iodo-2-methoxybenzene (CAS No. 791642-68-7)
A Comprehensive Technical Guide to 4-Bromo-1-iodo-2-methoxybenzene (CAS No. 791642-68-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-1-iodo-2-methoxybenzene, a versatile building block in organic synthesis. The document details its chemical and physical properties, provides experimentally derived protocols for its synthesis and purification, and explores its applications in cross-coupling reactions, a cornerstone of modern drug discovery and materials science.
Compound Properties and Specifications
4-Bromo-1-iodo-2-methoxybenzene is a polyhalogenated aromatic compound featuring a methoxy group, making it a valuable intermediate for the synthesis of complex organic molecules. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential functionalization.
Table 1: Physicochemical Properties of 4-Bromo-1-iodo-2-methoxybenzene
| Property | Value | Reference |
| CAS Number | 791642-68-7 | [1] |
| Molecular Formula | C₇H₆BrIO | [1] |
| Molecular Weight | 312.93 g/mol | [1] |
| IUPAC Name | 4-bromo-1-iodo-2-methoxybenzene | [1] |
| Appearance | White to yellow to green solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Refrigerator (2-8 °C) | [2] |
Table 2: Spectral Data for 4-Bromo-1-iodo-2-methoxybenzene
| Spectrum Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.42 (d, J=2.4 Hz, 1H), 7.20 (dd, J=8.7, 2.4 Hz, 1H), 6.70 (d, J=8.7 Hz, 1H), 3.88 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.6, 134.2, 124.9, 121.7, 115.5, 110.6, 56.6 |
| Mass Spectrum (MS) | m/z: 312.87 (M⁺) |
Synthesis and Purification
The synthesis of 4-Bromo-1-iodo-2-methoxybenzene can be achieved through multiple routes. A common and effective method involves a Sandmeyer-type diazotization-iodination reaction starting from 4-bromo-2-methoxyaniline. An alternative approach begins with the bromination of 4-iodo-2-methoxybenzoic acid.
Experimental Protocol: Synthesis via Diazotization of 4-Bromo-2-methoxyaniline
This protocol is based on established Sandmeyer reaction principles, a reliable method for the introduction of an iodo group onto an aromatic ring.
Materials:
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4-bromo-2-methoxyaniline
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Hydrochloric acid (HCl), concentrated
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Sodium nitrite (NaNO₂)
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Potassium iodide (KI)
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Sodium thiosulfate (Na₂S₂O₃)
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Diethyl ether or Ethyl acetate
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice
Procedure:
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Diazotization: In a flask equipped with a magnetic stirrer, dissolve 4-bromo-2-methoxyaniline in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. While maintaining this temperature, add a solution of sodium nitrite in water dropwise. Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
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Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. A dark precipitate will form. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: The crude 4-Bromo-1-iodo-2-methoxybenzene can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Caption: Synthesis of 4-Bromo-1-iodo-2-methoxybenzene.
Applications in Organic Synthesis: Sequential Cross-Coupling Reactions
The presence of both bromo and iodo substituents on the aromatic ring of 4-Bromo-1-iodo-2-methoxybenzene allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed reactions than the carbon-bromine bond. This reactivity difference enables the selective functionalization at the iodo-position, followed by a subsequent coupling reaction at the bromo-position.
General Experimental Protocol for Sequential Suzuki and Sonogashira Coupling
This protocol outlines a general procedure for a sequential Sonogashira coupling at the iodo-position followed by a Suzuki coupling at the bromo-position.
Materials:
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4-Bromo-1-iodo-2-methoxybenzene
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Terminal alkyne (for Sonogashira coupling)
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Arylboronic acid (for Suzuki coupling)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI) (for Sonogashira coupling)
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Base (e.g., triethylamine for Sonogashira, K₂CO₃ or Cs₂CO₃ for Suzuki)
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Solvent (e.g., THF, DMF, or toluene)
Procedure:
Step 1: Sonogashira Coupling at the Iodo-position
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To a degassed solution of 4-Bromo-1-iodo-2-methoxybenzene in an appropriate solvent, add the terminal alkyne, a palladium catalyst, copper(I) iodide, and a base such as triethylamine.
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Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
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Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
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Dry the organic layer and concentrate under reduced pressure. Purify the resulting 4-bromo-2-methoxy-1-(alkynyl)benzene intermediate by column chromatography.
Step 2: Suzuki Coupling at the Bromo-position
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To a solution of the purified 4-bromo-2-methoxy-1-(alkynyl)benzene in a suitable solvent system (e.g., toluene/ethanol/water), add the arylboronic acid, a palladium catalyst, and an aqueous solution of a base (e.g., K₂CO₃).
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Heat the reaction mixture under an inert atmosphere until the reaction is complete.
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Cool the reaction, and perform an aqueous work-up. Extract the product with an organic solvent.
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Dry the organic layer, concentrate, and purify the final biaryl product by column chromatography or recrystallization.
Caption: Sequential functionalization workflow.
Safety and Handling
4-Bromo-1-iodo-2-methoxybenzene is a chemical that should be handled with care by trained professionals in a laboratory setting.[2]
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Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2]
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First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention. If swallowed, call a poison center or doctor/physician if you feel unwell.[2]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
Conclusion
4-Bromo-1-iodo-2-methoxybenzene is a highly valuable and versatile building block for organic synthesis. Its distinct halogen functionalities allow for programmed, sequential cross-coupling reactions, enabling the efficient construction of complex, highly substituted aromatic compounds. This guide provides essential technical information to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science, where the synthesis of novel molecular architectures is paramount.
